molecular formula C15H13FO2 B13035187 3'-Fluoro-biphenyl-4-propanoic acid

3'-Fluoro-biphenyl-4-propanoic acid

Cat. No.: B13035187
M. Wt: 244.26 g/mol
InChI Key: RAOOYVZQJMXATI-UHFFFAOYSA-N
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Description

3’-Fluoro-biphenyl-4-propanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a propanoic acid group is attached to the 4 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-biphenyl-4-propanoic acid typically involves the coupling of 2-(3-fluoro-4-bromophenyl) propionic acid with phenylboronic acid under alkaline conditions, catalyzed by palladium on carbon. This method is efficient and yields the desired product with high purity . Another method involves the use of a zinc reagent prepared from trimethyl-chlorosilane as an activating agent, which reacts with 4-bromo-2-fluoro biphenyl to form 2-(2-fluoro-4-biphenylyl) ethyl propionate, followed by hydrolysis to obtain the final product .

Industrial Production Methods

Industrial production of 3’-Fluoro-biphenyl-4-propanoic acid can be scaled up using the aforementioned synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and zinc reagents are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-biphenyl-4-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3’-Fluoro-biphenyl-4-propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3’-Fluoro-biphenyl-4-propanoic acid can be compared with other similar compounds, such as:

The uniqueness of 3’-Fluoro-biphenyl-4-propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

3-[4-(3-fluorophenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18)

InChI Key

RAOOYVZQJMXATI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

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